molecular formula C12H19N3O2 B3086381 (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester CAS No. 1158767-01-1

(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester

Cat. No.: B3086381
CAS No.: 1158767-01-1
M. Wt: 237.30
InChI Key: PMIXNXQUMXCCIK-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester typically involves the reaction of an indazole derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate ester. The reaction conditions often

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXNXQUMXCCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.11 mL, 2.35 mmol) was added to a solution of tert-butyl {3-[(dimethylamino)methylene]-4-oxocyclohexyl}carbamate obtained in Example (242a) (526 mg, 1.96 mmol) in methanol (10 mL), and the mixture was heated under reflux for 18 hours. The reaction solution was concentrated. The resulting residue was azeotropically distilled with toluene and then purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1) to obtain 257 mg of the title compound as an amorphous compound (55%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
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(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
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(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
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(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
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(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester

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